molecular formula C₃₄H₂₈FeP₂  ·PdCl₂ B1145433 Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride CAS No. 72287-26-4

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

Cat. No. B1145433
CAS RN: 72287-26-4
M. Wt: 731.7
InChI Key:
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Description

“Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride” is a coordination complex that contains iron and cyclopentadienyl, along with a phosphane ligand. It has a molecular formula of C34H30Cl2FeP2Pd, an average mass of 733.721 Da, and a monoisotopic mass of 731.958374 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple elements including carbon ©, hydrogen (H), chlorine (Cl), iron (Fe), phosphorus (P), and palladium (Pd) .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and several other properties .

Scientific Research Applications

Dendrimer Synthesis

The compound can be used as a monomer for dendrimer synthesis . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are used in various fields such as drug delivery, catalysis, and materials science .

Diels–Alder Addition

“Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride” can be used in the Diels–Alder addition . This is a chemical reaction that combines two compounds to form a more complex one. It’s a key reaction in organic chemistry, used to synthesize many types of organic compounds .

Catalysis

The compound’s unique structure and properties make it ideal for catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

Organic Synthesis

“Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride” is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a critical process in the development of pharmaceuticals, agrochemicals, and functional materials.

Material Science Studies

The compound is used in material science studies. Material science is an interdisciplinary field involving the properties of matter and its applications to various areas of science and engineering.

Preparation of 2-bromo-1-trimethylstannylcyclopentadiene

An early report demonstrated that this methodology could be used for the preparation of 2-bromo-1-trimethylstannylcyclopentadiene . This compound has potential applications in the synthesis of various organic compounds .

Mechanism of Action

    Biochemical Pathways

    The compound is involved in the Diels–Alder addition, a thermodynamically controlled reaction that involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer . This reaction is crucial in the synthesis of various organic compounds.

    Pharmacokinetics

    721 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

    Result of Action

    The result of the action of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride is the synthesis of ligands of oxazepine ring systems in palladium-catalyzed coupling reactions . It also aids in the preparation of novel functionalized furan derivatives through continuous C-C of palladium phosphinates and C-O bonding reactions .

    Action Environment

    The action, efficacy, and stability of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride can be influenced by various environmental factors. For instance, the presence of triple bonds in the structure of dendrimers determines the possibility of their subsequent modification, in particular, by coordinating with metal compounds to obtain catalytically active nanocomposites .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride involves a multi-step process that includes the preparation of several intermediate compounds.", "Starting Materials": [ "Cyclopentadiene", "Diphenylphosphane", "Iron(II) chloride", "Palladium(II) chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Tetrahydrofuran", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with diphenylphosphane in the presence of palladium(II) chloride to form Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane.", "Step 2: Iron(II) chloride is added to the reaction mixture and the resulting mixture is stirred for several hours.", "Step 3: The mixture is then treated with sodium hydroxide to neutralize any acid present and the resulting precipitate is filtered off.", "Step 4: The filtrate is then treated with hydrochloric acid to precipitate the iron(II) chloride.", "Step 5: The iron(II) chloride is then washed several times with water and dried under vacuum.", "Step 6: The dried iron(II) chloride is then reacted with palladium(II) chloride in the presence of sodium carbonate and tetrahydrofuran to form the final product, Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride.", "Step 7: The product is then washed several times with diethyl ether to remove any impurities and dried under vacuum." ] }

CAS RN

72287-26-4

Product Name

Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

Molecular Formula

C₃₄H₂₈FeP₂ ·PdCl₂

Molecular Weight

731.7

IUPAC Name

cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2

SMILES

[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2]

synonyms

(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium;  (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium;  1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride;  Dichloro(diphenylphosphinoferrocene)palladium;  Dichloro

Origin of Product

United States

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